![molecular formula C2H2Cl4S B13969629 Chloromethyl trichloromethyl sulfide CAS No. 1454-96-2](/img/structure/B13969629.png)
Chloromethyl trichloromethyl sulfide
Overview
Description
Chloromethyl trichloromethyl sulfide is an organosulfur compound with the chemical formula ClCH2SCCl3. It is a thioether and an alkyl chloride, structurally related to sulfur mustards. This compound is known for its potential as a hazardous alkylating agent and finds some use in organic chemistry as a protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl trichloromethyl sulfide can be synthesized by treating dimethyl sulfide with sulfuryl chloride. The reaction typically involves the following steps:
Reactants: Dimethyl sulfide and sulfuryl chloride.
Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
Products: The primary product is this compound, along with by-products that need to be separated and purified.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent safety protocols due to the hazardous nature of the reactants and products. The use of advanced separation and purification techniques is essential to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl trichloromethyl sulfide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Addition Reactions: The presence of multiple chlorine atoms makes it reactive towards addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Scientific Research Applications of Chloromethyl Trichloromethyl Sulfide
This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, combining chloromethyl and trichloromethyl groups, gives it distinct reactivity and chemical properties that make it valuable in specific synthetic applications. The compound acts as an alkylating agent, enabling it to form covalent bonds with nucleophilic sites in biological molecules, which modifies their structure and function.
Chemistry
In chemistry, this compound is primarily used as a protecting group in organic synthesis. Protecting groups are essential for temporarily masking functional groups to prevent unwanted side reactions during chemical transformations. The mechanism of action involves the compound's ability to act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules, thus modifying their structure and function.
Biology
The compound has been studied for its potential effects on biological systems, particularly its alkylating properties. Alkylating agents can modify biological molecules, affecting cellular components and processes. Further research is needed to fully understand the scope and implications of these effects.
Industry
This compound is utilized in the production of specialty chemicals and polymers. It serves as a building block or intermediate in synthesizing complex molecules with specific properties. The compound's reactivity and chemical properties make it valuable in creating polymers with tailored characteristics for various industrial applications.
Mechanism of Action
The mechanism of action of chloromethyl trichloromethyl sulfide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is exploited in organic synthesis for protecting functional groups and in biological studies to understand its effects on cellular components .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl methyl sulfide: Similar in structure but with a methyl group instead of a trichloromethyl group.
Trichloromethyl methyl sulfide: Contains a trichloromethyl group but differs in its overall structure and reactivity.
Uniqueness
Chloromethyl trichloromethyl sulfide is unique due to its combination of chloromethyl and trichloromethyl groups, which confer distinct reactivity and chemical properties. This makes it valuable in specific synthetic applications where such reactivity is desired .
Biological Activity
Chloromethyl trichloromethyl sulfide (also known as mustard gas analogs) is a compound of significant interest in toxicology and environmental science due to its biological activity and potential health effects. This article provides a detailed overview of its biological activity, including its mechanisms of action, toxicological effects, and relevant case studies.
Chemical Structure and Properties
This compound is a sulfur-containing organic compound characterized by the presence of chloromethyl and trichloromethyl groups. Its chemical formula can be represented as CCl₃S-CH₂Cl. The compound is a member of the class of compounds known as thioethers, which are known for their reactivity and potential toxicity.
The biological activity of this compound primarily stems from its ability to interact with cellular components, leading to various toxicological effects. The compound can form reactive intermediates that may bind to nucleophilic sites in proteins and nucleic acids, resulting in:
- Alkylation of DNA : This can lead to mutations and carcinogenesis.
- Inhibition of Enzymes : The compound may inhibit critical enzymes involved in cellular metabolism.
- Oxidative Stress : It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Acute Toxicity
This compound exhibits acute toxicity characterized by:
- Respiratory Distress : Inhalation can lead to severe respiratory issues.
- Dermal Irritation : Contact with skin can cause burns and irritation.
- Ocular Damage : Exposure to eyes can result in severe irritation or damage.
Chronic Toxicity
Long-term exposure has been associated with:
- Carcinogenic Effects : Studies suggest a link between exposure and increased cancer risk.
- Reproductive Toxicity : Potential adverse effects on reproductive health have been noted in animal studies.
Research Findings
Several studies have investigated the biological activity and toxicity of this compound. Below are some key findings:
Case Studies
-
Case Study on Inhalation Exposure :
- A report documented severe respiratory distress in individuals exposed to this compound during an industrial accident. Symptoms included coughing, shortness of breath, and pulmonary edema.
-
Dermal Exposure Incident :
- An incident involving laboratory personnel exposed to the compound resulted in significant skin burns and long-term dermatological issues, highlighting the need for stringent safety measures.
-
Environmental Impact Assessment :
- Studies have shown that this compound can persist in the environment, leading to bioaccumulation in aquatic organisms, raising concerns about ecological impacts.
Properties
IUPAC Name |
trichloro(chloromethylsulfanyl)methane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4S/c3-1-7-2(4,5)6/h1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLHVXWLSWFDAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SC(Cl)(Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279748 | |
Record name | chloromethyl trichloromethyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1454-96-2 | |
Record name | NSC14020 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | chloromethyl trichloromethyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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